1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is a chlorinated polycyclic aromatic hydrocarbon. It is characterized by its high degree of chlorination, which imparts unique chemical and physical properties. The compound has the molecular formula C16H6Cl8 and a molecular weight of 481.85 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene typically involves the chlorination of pyrene or its derivatives. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in a solvent like carbon tetrachloride or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with enhanced safety and environmental controls to manage the release of chlorine gas and other by-products. The final product is purified through recrystallization or chromatography to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrene derivatives.
Reduction Reactions: Products include partially dechlorinated pyrene derivatives.
Oxidation Reactions: Products include pyrene quinones and other oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorination on the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated aromatic compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination affects its binding affinity and specificity, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,4,6,8,9-Hexachloropyrene
- 2-Nitro-4,5,9,10-tetrahydropyrene
- Coronene
- Fluorinert™ FC-40
- Fluorinert™ FC-70
Uniqueness
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties compared to other polycyclic aromatic hydrocarbons.
Eigenschaften
Molekularformel |
C16H6Cl8 |
---|---|
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
1,3,4,5,6,8,9,10-octachloro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H6Cl8/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2,13-16H |
InChI-Schlüssel |
HLOGUCPTNQWBOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C3C(=C1Cl)C(C(C4=C(C=C(C(=C43)C(C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.